molecular formula C13H17N3O4S B2950937 5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 1226441-00-4

5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2950937
CAS RN: 1226441-00-4
M. Wt: 311.36
InChI Key: AWBJWAQVLQPEDZ-UHFFFAOYSA-N
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Description

5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one, commonly known as CSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CSP belongs to the class of pyridinone derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.

Mechanism of Action

The exact mechanism of action of CSP is not fully understood. However, it has been proposed that CSP acts as a modulator of the GABA-A receptor, which is a key player in the regulation of neuronal excitability. CSP has also been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CSP has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory disorders. CSP has also been found to have a significant effect on the central nervous system, reducing the severity and frequency of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

CSP has several advantages and limitations for lab experiments. One of the main advantages is its broad range of biological activities, which makes it a potential candidate for the treatment of various disorders. CSP is also relatively easy to synthesize and can be obtained in high purity using various purification techniques. However, one of the main limitations of CSP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of CSP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of CSP in vivo, which could provide valuable insights into its potential applications in drug discovery. Additionally, further research is needed to elucidate the exact mechanism of action of CSP and its potential therapeutic targets.

Synthesis Methods

CSP can be synthesized using a multi-step process that involves the reaction of 4-(cyclopropylsulfonyl)piperazine-1-carboxylic acid with pyridine-2,6-dione. The reaction is carried out using a suitable solvent and a catalyst under controlled conditions of temperature and pressure. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

CSP has been extensively studied for its potential applications in drug discovery. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. CSP has also been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.

properties

IUPAC Name

5-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c17-12-4-1-10(9-14-12)13(18)15-5-7-16(8-6-15)21(19,20)11-2-3-11/h1,4,9,11H,2-3,5-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBJWAQVLQPEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one

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